Proban-d6
Description
Proban-d6 is a deuterated analog of phenethyl-bridged 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO), a compound widely studied for its flame-retardant properties in polymer composites . The deuterium substitution in this compound enhances its stability and reduces hydrogen-related interference in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, making it valuable for mechanistic studies in flame retardancy and material degradation . This compound is primarily utilized in epoxy resins (EP) and glass-fiber-reinforced (GF) composites, where it acts as a synergistic flame retardant by promoting char formation and suppressing toxic gas emissions during combustion .
Properties
CAS No. |
1794737-40-8 |
|---|---|
Molecular Formula |
C8H12NO5PS2 |
Molecular Weight |
303.316 |
IUPAC Name |
4-[bis(trideuteriomethoxy)phosphinothioyloxy]benzenesulfonamide |
InChI |
InChI=1S/C8H12NO5PS2/c1-12-15(16,13-2)14-7-3-5-8(6-4-7)17(9,10)11/h3-6H,1-2H3,(H2,9,10,11)/i1D3,2D3 |
InChI Key |
BSBSDQUZDZXGFN-WFGJKAKNSA-N |
SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)N |
Synonyms |
Phosphorothioic Acid O-[4-(Aminosulfonyl)phenyl] O,O-(Dimethyl-d6) Ester; Phosphorothioic Acid O,O-(Dimethyl-d6) O-p-Sulfamoylphenyl Ester; CL 26691-d6; Cyflee-d6; Cythioate-d6; ENT 25640-d6; NSC 310287-d6; O,O-(Dimethyl-d6) O-(4-Sulfamoylphenyl) Pho |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proban-d6 involves the incorporation of deuterium atoms into the molecular structure of Proban. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
Proban-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Proban-d6 is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a labeled compound in mass spectrometry to study chemical reactions and mechanisms.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolism of drugs.
Industry: Applied in the development of flame-retardant materials and other specialized industrial products
Mechanism of Action
The mechanism of action of Proban-d6 involves its interaction with specific molecular targets. In proteomics research, this compound is used as a labeled compound to track and study proteins. The deuterium atoms in this compound provide a distinct mass difference that can be detected using mass spectrometry. This allows researchers to study the behavior and interactions of proteins in various biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DiDOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
- Structural Differences : DiDOPO lacks the phenethyl bridge present in Proban-d6, reducing its thermal stability and compatibility with polymer matrices.
Flame Retardancy :
Property This compound DiDOPO LOI (%) 34.5 29.8 UL-94 Rating V-0 V-1 TGA Decomposition (°C) 372 345 This compound exhibits superior flame inhibition due to its bridged structure, which enhances char yield (28% vs. 19% for DiDOPO) .
DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
- Functionality: DOPO, a non-bridged analog, primarily operates in the gas phase by releasing phosphorus-containing radicals. In contrast, this compound functions in both gas and condensed phases, offering dual-mode flame suppression .
Mechanical Impact :
Property This compound/EP/GF DOPO/EP/GF Tensile Strength (MPa) 82.3 67.5 Flexural Modulus (GPa) 3.2 2.6 The phenethyl bridge in this compound improves polymer matrix adhesion, mitigating mechanical degradation .
Comparison with Functionally Similar Compounds
Decabromodiphenyl Ether (DecaBDE)
Efficiency :
Additive Loading (wt%) This compound DecaBDE Required for UL-94 V-0 10% 15% This compound achieves comparable flame retardancy at lower concentrations, reducing material costs .
Aluminum Trihydroxide (ATH)
- Thermal Stability : ATH decomposes at 180°C, limiting its use in high-temperature polymers. This compound remains stable up to 372°C, making it suitable for engineering plastics .
- Smoke Suppression : this compound reduces smoke density by 40% compared to ATH, which primarily functions as a filler .
Research Findings and Gaps
- Key Advantages of this compound :
- Limitations: Higher synthesis cost due to deuterium labeling. Limited data on long-term UV stability in outdoor applications .
- Research Gaps :
- Studies comparing this compound with emerging bio-based flame retardants (e.g., phytates).
- Detailed lifecycle analysis to quantify environmental benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
